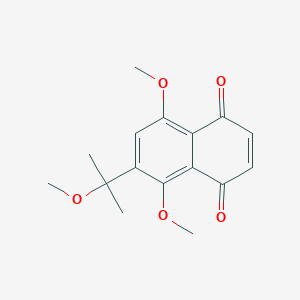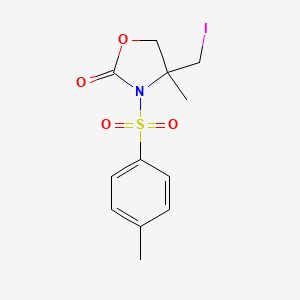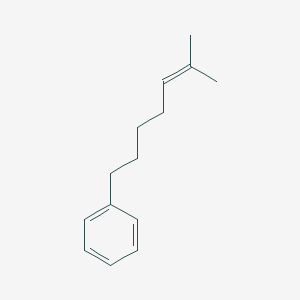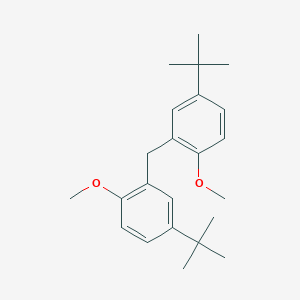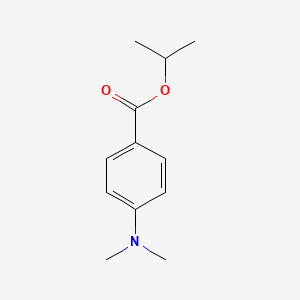
1H-Imidazole, 1-(cyclohexylacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-(cyclohexylacetyl)- is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms Imidazole and its derivatives are significant in various fields due to their biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-(cyclohexylacetyl)- typically involves the cyclization of amido-nitriles under mild reaction conditions. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of 1-hydroxyimidazole with chloro-2-propanone to yield the desired product .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yields and purity. These methods may include solvent-free conditions and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 1-(cyclohexylacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .
Scientific Research Applications
1H-Imidazole, 1-(cyclohexylacetyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(cyclohexylacetyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: The parent compound, which lacks the cyclohexylacetyl group.
1H-Imidazole, 1-acetyl-: A derivative with an acetyl group instead of a cyclohexylacetyl group.
Properties
CAS No. |
93383-50-7 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-cyclohexyl-1-imidazol-1-ylethanone |
InChI |
InChI=1S/C11H16N2O/c14-11(13-7-6-12-9-13)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |
InChI Key |
PMGZXWQHVHNHTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


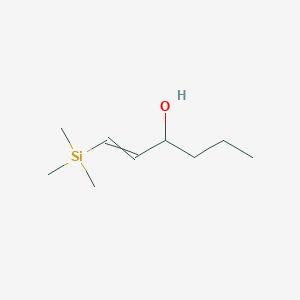

![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
